molecular formula Sb2(SO4)3<br>O12S3Sb2 B147869 Antimony sulfate CAS No. 7446-32-4

Antimony sulfate

Cat. No.: B147869
CAS No.: 7446-32-4
M. Wt: 531.7 g/mol
InChI Key: MVMLTMBYNXHXFI-UHFFFAOYSA-H
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Description

Antimony sulfate, with the chemical formula Sb₂(SO₄)₃, is a hygroscopic salt formed by reacting antimony or its compounds with hot sulfuric acid. It is a white crystalline solid that is soluble in acids and hydrolyzes in water. This compound is used in various industrial applications, including the doping of semiconductors, the production of explosives and fireworks, and the coating of anodes in electrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony sulfate can be synthesized through the reaction of antimony trioxide (Sb₂O₃) with concentrated sulfuric acid (H₂SO₄) at elevated temperatures. The reaction is as follows: [ \text{Sb}_2\text{O}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Sb}_2(\text{SO}_4)_3 + 3 \text{H}_2\text{O} ] Alternatively, elemental antimony can react with concentrated sulfuric acid to produce this compound: [ 2 \text{Sb} + 6 \text{H}_2\text{SO}_4 \rightarrow \text{Sb}_2(\text{SO}_4)_3 + 3 \text{SO}_2 + 6 \text{H}_2\text{O} ] The concentration of sulfuric acid is crucial, as lower concentrations may lead to the formation of basic antimony oxides, while higher concentrations can produce antimony pyrosulfate .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting antimony trioxide with sulfuric acid in large reactors. The reaction is conducted at temperatures around 200°C to ensure complete conversion. The product is then purified and crystallized to obtain the desired compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where antimony is oxidized from the +3 to the +5 oxidation state.

    Reduction: It can also be reduced back to elemental antimony or antimony trioxide.

    Substitution: this compound can participate in substitution reactions with halogens to form antimony halides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimony sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of antimony sulfate involves its ability to hydrolyze in water, producing various basic antimony oxides and antimony trioxide. These products can interact with biological molecules, leading to antimicrobial effects. In industrial applications, its solubility and reactivity make it useful in processes like doping semiconductors and electrolysis .

Comparison with Similar Compounds

    Antimony Trioxide (Sb₂O₃): Used in flame retardants and as a catalyst in the production of polyethylene terephthalate.

    Antimony Pentoxide (Sb₂O₅): Used as a flame retardant and in the production of glass and ceramics.

    Antimony Trichloride (SbCl₃): Used as a catalyst in organic synthesis and in the production of antimony-containing compounds.

Uniqueness of Antimony Sulfate: this compound’s unique properties, such as its hygroscopic nature and solubility in acids, make it particularly useful in specific industrial applications like doping semiconductors and electrolysis. Its ability to hydrolyze and form various basic antimony oxides also distinguishes it from other antimony compounds .

Properties

IUPAC Name

antimony(3+);trisulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.2Sb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMLTMBYNXHXFI-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sb+3].[Sb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sb2(SO4)3, O12S3Sb2
Record name Antimony sulfate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Antimony_sulfate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225469
Record name Antimony sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7446-32-4
Record name Antimony sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimony sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diantimony tris(sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTIMONY SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN58C3HK0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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